N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide
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Overview
Description
N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a complex organic compound featuring a pyrrolidine ring substituted with a methoxybenzenesulfonyl group and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Ethanediamide Backbone: The final step involves coupling the sulfonylated pyrrolidine with 3-methoxypropylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction scalability, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups present in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the sulfonyl and ethanediamide groups suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties may confer specific advantages in manufacturing processes.
Mechanism of Action
The mechanism of action of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Protein-Protein Interactions: The compound could disrupt protein-protein interactions critical for cellular processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-chloropropyl)ethanediamide: Similar structure but with a chloro group instead of a methoxy group.
N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-aminopropyl)ethanediamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The uniqueness of N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy and sulfonyl groups could enhance its solubility and binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-26-12-4-10-19-17(22)18(23)20-13-14-5-3-11-21(14)28(24,25)16-8-6-15(27-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVIRSEAPMYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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